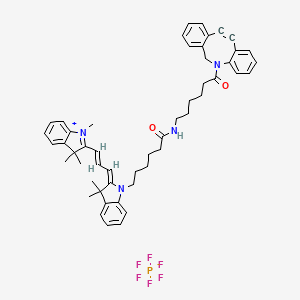
Cyanine3 DBCO hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanine3 DBCO hexafluorophosphate is a fluorescent dye that is widely used in scientific research. It is an azide-reactive probe, which means it can be used to image azide-labeled biomolecules through a copper-free “click-through” reaction . This compound is particularly useful in bioimaging and molecular labeling due to its high fluorescence efficiency and stability.
準備方法
The synthesis of Cyanine3 DBCO hexafluorophosphate involves several steps. The key synthetic route includes the preparation of the cyanine dye core, followed by the attachment of the DBCO (dibenzocyclooctyne) group and the final conversion to the hexafluorophosphate salt. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
化学反応の分析
Cyanine3 DBCO hexafluorophosphate primarily undergoes substitution reactions, particularly with azide groups. The copper-free “click” reaction is a notable example, where the DBCO group reacts with azides to form stable triazole linkages . Common reagents used in these reactions include azide-labeled biomolecules and various solvents. The major product formed from these reactions is the triazole-linked conjugate, which retains the fluorescent properties of the cyanine dye.
科学的研究の応用
Cyanine3 DBCO hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescent probes and sensors.
Biology: Employed in bioimaging to label and visualize biomolecules in cells and tissues.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent materials and devices
作用機序
The mechanism of action of Cyanine3 DBCO hexafluorophosphate involves its ability to react with azide groups through a copper-free “click” reaction. This reaction forms a stable triazole linkage, which allows the compound to label and image azide-labeled biomolecules. The molecular targets include azide-functionalized proteins, nucleic acids, and other biomolecules. The pathways involved are primarily related to the formation of the triazole linkage and the subsequent fluorescence emission .
類似化合物との比較
Cyanine3 DBCO hexafluorophosphate is unique due to its high fluorescence efficiency and stability. Similar compounds include other cyanine dyes such as Cyanine5 DBCO hexafluorophosphate and Cyanine7 DBCO hexafluorophosphate. These compounds also undergo similar “click” reactions with azides but differ in their fluorescence properties and applications. This compound is particularly favored for applications requiring high sensitivity and stability .
特性
分子式 |
C51H57F6N4O2P |
|---|---|
分子量 |
903.0 g/mol |
IUPAC名 |
N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;hexafluorophosphate |
InChI |
InChI=1S/C51H56N4O2.F6P/c1-50(2)41-24-13-16-27-44(41)53(5)46(50)29-20-30-47-51(3,4)42-25-14-17-28-45(42)54(47)36-19-7-8-31-48(56)52-35-18-6-9-32-49(57)55-37-40-23-11-10-21-38(40)33-34-39-22-12-15-26-43(39)55;1-7(2,3,4,5)6/h10-17,20-30H,6-9,18-19,31-32,35-37H2,1-5H3;/q;-1/p+1 |
InChIキー |
ZCVMVYOXTRZBTA-UHFFFAOYSA-O |
異性体SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C.F[P-](F)(F)(F)(F)F |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C.F[P-](F)(F)(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 3-methyl-4-{[(trifluoromethyl)sulfonyl]oxy}-1H-indazole-1-carboxylate](/img/structure/B13893228.png)
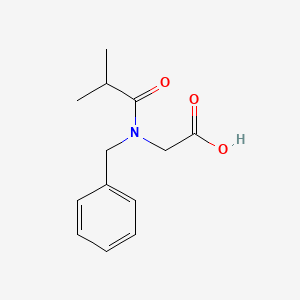

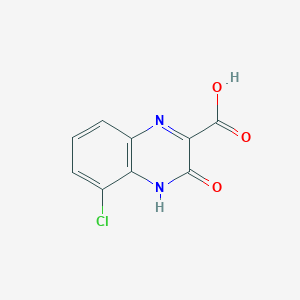
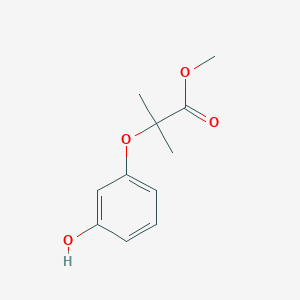
![4-[1-(1,1-dimethylethyl)hydrazinyl]Benzoic acid ethyl ester](/img/structure/B13893275.png)

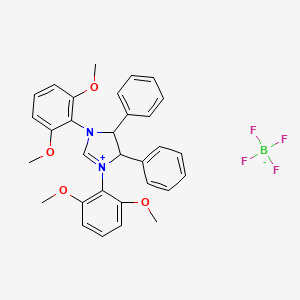
![N-[3-(dimethylamino)propyl]-2-nitro-1,3-benzenediamine](/img/structure/B13893290.png)
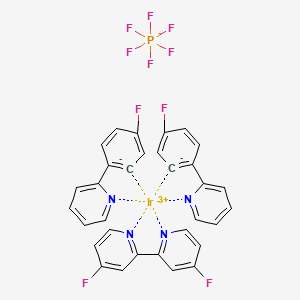
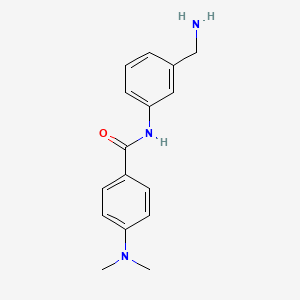
![Butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate](/img/structure/B13893306.png)
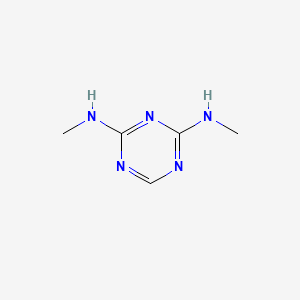
![6-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13893325.png)
